molecular formula C6H11F2NO B1526380 [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol CAS No. 1408057-44-2

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

Cat. No. B1526380
CAS RN: 1408057-44-2
M. Wt: 151.15 g/mol
InChI Key: XTBIVKQOFIPRQX-YFKPBYRVSA-N
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Description

“[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H11F2NO . It is offered by several companies including Aladdin Scientific and Benchchem .


Synthesis Analysis

While specific synthesis methods for “[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” were not found, methanol synthesis in general has been extensively studied. For instance, methanol can be synthesized using biomass-derived syngas, a process that involves a thermodynamic model . Another study presents a detailed process and techno-economic analysis of methanol synthesis from H2 and CO2 with intermediate condensation steps .


Molecular Structure Analysis

The molecular structure of “[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” consists of 6 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 151.080872 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” include a density of 1.2±0.1 g/cm3, a boiling point of 170.1±40.0 °C at 760 mmHg, and a flash point of 56.7±27.3 °C .

Scientific Research Applications

Renewable Energy Source

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol: can be a key player in the methanol economy, particularly in the fuel cell route. As a renewable alternative to fossil fuels, it can be produced from renewable electricity and biomass or CO2 capture. Its use in high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming presents a sustainable energy system for a net zero-emission carbon cycle .

Microbial Electrosynthesis

This compound has potential applications in microbial electrosynthesis (MES), where it can be used as a co-substrate with CO2 to enhance butyrate production. In MES, methanol acts as both an electron donor and a carbon source, contributing to the production of valuable compounds like butyrate, which is a higher-value product compared to acetate .

Biochemical Production

The compound’s derivatives are instrumental in the production of biochemicals. It serves as a precursor for various compounds, including synthetic dyestuffs, resins, pharmaceuticals, and perfumes. Its versatility in chemical reactions makes it a valuable asset in the biochemical industry .

Environmental Applications

In environmental science, [(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol can be utilized for carbon sequestration. The byproduct of its synthesis, biochar, has been researched for applications like heat and power generation, which contribute to environmental sustainability .

Direct Methanol Fuel Cells

Direct methanol fuel cells (DMFCs) are a promising application for this compound. DMFCs can be used in transportation, portable devices, stationary power generation, and even aerospace equipment. The compound’s ability to be efficiently converted into energy makes it suitable for these applications .

Safety And Hazards

While specific safety data for “[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol” was not found, methanol, a related compound, is known to be highly flammable and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBIVKQOFIPRQX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(C[C@H]1CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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